6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate
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Overview
Description
6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate is a complex organic compound that features a tetrahydroisoquinoline core with a cyclobutylmethoxy substituent and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure. The cyclobutylmethoxy group can be introduced via an etherification reaction, using cyclobutylmethanol and an appropriate base. Finally, the trifluoroacetate group is added through esterification with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but typical reagents include halides and bases for nucleophilic substitutions, and acids or Lewis acids for electrophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Trifluoroacetic Acid Derivatives: Compounds like 2,2,2-trifluoroethyl trifluoroacetate share the trifluoroacetate moiety and are used in organic synthesis.
Uniqueness
6-(Cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline 2,2,2-trifluoroacetate is unique due to its combination of a tetrahydroisoquinoline core with a cyclobutylmethoxy substituent and a trifluoroacetate group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(cyclobutylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.C2HF3O2/c1-2-11(3-1)10-16-14-5-4-13-9-15-7-6-12(13)8-14;3-2(4,5)1(6)7/h4-5,8,11,15H,1-3,6-7,9-10H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHSQXYOFMUDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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